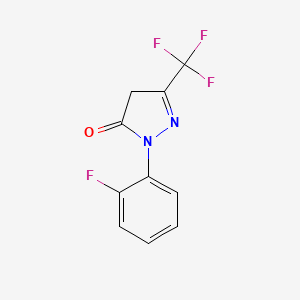

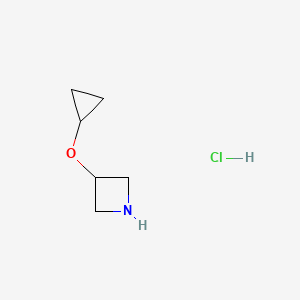

![molecular formula C15H25N B6353268 (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine CAS No. 1036478-59-7](/img/structure/B6353268.png)

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

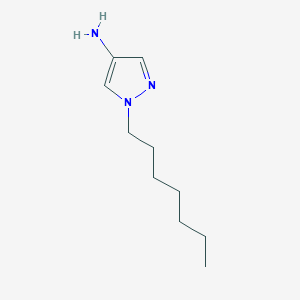

“(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine” is a chemical compound used in scientific research and industry for various purposes. The butan-2-yl (sec-butyl) group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached: −H, −CH3, −CH2−CH3, and −R .

Molecular Structure Analysis

The molecular formula of “(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine” is C15H26ClN. The structure includes a butan-2-yl group, a tert-butylphenyl group, and a methylamine group . The exact 3D molecular structure would require more specific data or computational chemistry methods to determine.Physical And Chemical Properties Analysis

The molecular weight of “(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine” is 255.82 g/mol. Other physical and chemical properties such as density, melting point, boiling point, and flash point are not provided in the available resources .科学的研究の応用

Chemical Reactions and Synthesis

- A study by Novakov et al. (2017) explored the reaction of related compounds in butanol, leading to the formation of butyl ester, which is resistant to aminolysis (Novakov et al., 2017).

- Mukhopadhyay et al. (2015) synthesized Schiff base ligands involving tert-butylphenylamine and examined their binding with DNA and proteins, indicating potential in anticancer activity (Mukhopadhyay et al., 2015).

- Deeken et al. (2006) investigated group 10 metal aminopyridinato complexes, involving tert-butylpyridine, for applications in catalysis and polymerization (Deeken et al., 2006).

Asymmetric Synthesis and Ligand Design

- Ellman et al. (2002) discussed the use of N-tert-butanesulfinyl imines, a related class of compounds, as intermediates for asymmetric synthesis of amines, highlighting their versatility in synthesizing enantioenriched amines (Ellman et al., 2002).

- Altenbach et al. (2008) synthesized 2-aminopyrimidines, including tert-butylpyrimidinylamine, as ligands for the histamine H4 receptor, exploring their potential in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

Catalysis and Polymerization

- Tümer et al. (2007) synthesized Schiff base ligands involving tert-butylphenol and studied their catalytic properties, including antimicrobial activity, indicating a broad range of potential applications (Tümer et al., 2007).

- Huang et al. (2008) investigated the formylation reaction of tert-butylphenol derivatives, highlighting the impact of steric effects on the formation of different by-products (Huang et al., 2008).

Electrochromic and Optoelectronic Applications

- Yagmur et al. (2013) synthesized a polymer precursor related to tert-butylamine and studied its electrochromic properties, indicating potential in multicolored electrochromic devices (Yagmur et al., 2013).

特性

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-6-12(2)16-11-13-7-9-14(10-8-13)15(3,4)5/h7-10,12,16H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRDQDXIJKZIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

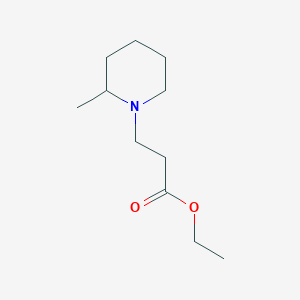

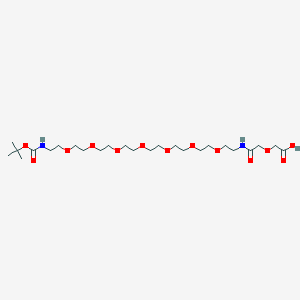

![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)

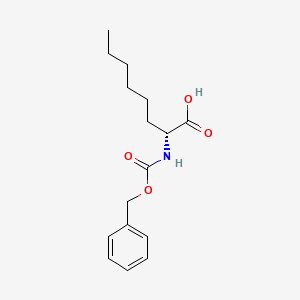

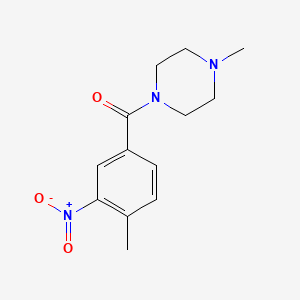

![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)

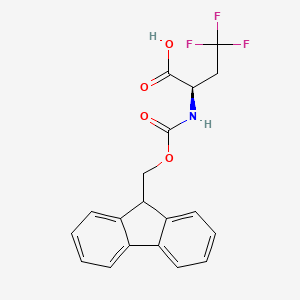

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)